molecular formula C18H38O2Sn B14278517 Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane CAS No. 136981-88-9

Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane

Katalognummer: B14278517
CAS-Nummer: 136981-88-9
Molekulargewicht: 405.2 g/mol
InChI-Schlüssel: FVUIUPLNKMLNIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane is an organotin compound with the molecular formula C18H38O2Sn It is a derivative of stannane, where the tin atom is bonded to a butenyl group substituted with a methoxymethoxy moiety

Vorbereitungsmethoden

The synthesis of tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable butenyl halide precursor . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane has several applications in scientific research:

Wirkmechanismus

The mechanism by which tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. Tin has a high affinity for sulfur, which can be exploited in reactions with sulfur-containing biomolecules. The compound can also participate in radical reactions, where the tin atom acts as a radical stabilizer . These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.

Vergleich Mit ähnlichen Verbindungen

Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane can be compared with other similar organotin compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

136981-88-9

Molekularformel

C18H38O2Sn

Molekulargewicht

405.2 g/mol

IUPAC-Name

tributyl-[4-(methoxymethoxy)but-3-en-2-yl]stannane

InChI

InChI=1S/C6H11O2.3C4H9.Sn/c1-3-4-5-8-6-7-2;3*1-3-4-2;/h3-5H,6H2,1-2H3;3*1,3-4H2,2H3;

InChI-Schlüssel

FVUIUPLNKMLNIA-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(C)C=COCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.